molecular formula C21H19NO2 B15155778 N-benzyl-N-methyl-4-phenoxybenzamide

N-benzyl-N-methyl-4-phenoxybenzamide

Cat. No.: B15155778
M. Wt: 317.4 g/mol
InChI Key: UUNUMKVIVJUMEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-N-methyl-4-phenoxybenzamide is a benzamide derivative characterized by a benzyl group and a methyl group on the nitrogen atom, along with a phenoxy substituent at the para position of the benzamide core. This compound belongs to a broader class of benzamides, which are widely studied for their biological activities, including antiviral, antimicrobial, and enzyme inhibitory properties . The structural features of this compound—such as the lipophilic benzyl group, electron-donating phenoxy moiety, and steric hindrance from the methyl group—play critical roles in its physicochemical behavior and interactions with biological targets.

Properties

Molecular Formula

C21H19NO2

Molecular Weight

317.4 g/mol

IUPAC Name

N-benzyl-N-methyl-4-phenoxybenzamide

InChI

InChI=1S/C21H19NO2/c1-22(16-17-8-4-2-5-9-17)21(23)18-12-14-20(15-13-18)24-19-10-6-3-7-11-19/h2-15H,16H2,1H3

InChI Key

UUNUMKVIVJUMEG-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-4-phenoxybenzamide typically involves the reaction of N-benzyl-N-methylamine with 4-phenoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methyl-4-phenoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or phenoxy derivatives.

Scientific Research Applications

N-benzyl-N-methyl-4-phenoxybenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-4-phenoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it may have specific binding affinities and effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

Lipophilicity and Solubility
  • Target Compound: The benzyl and phenoxy groups contribute to high lipophilicity, likely enhancing membrane permeability but reducing aqueous solubility.
  • 4-Methoxy-N-Methylbenzamide (): The methoxy group increases polarity compared to the phenoxy group, leading to improved solubility in polar solvents. Crystallographic studies reveal N–H···O hydrogen bonds, which stabilize the crystal lattice and may influence dissolution rates .
  • N-(4-Chlorophenyl)-2-Methoxy-4-Methylbenzamide () : The chloro substituent enhances lipophilicity, while the methoxy group balances solubility. This compound exhibits fluorescence properties, suggesting π-conjugation differences compared to the target compound .
Antiviral Potential
  • N-(4-Chlorophenyl)-3-(Methylamino)Benzamide (): Exhibits antiviral activity, possibly due to the chloro group enhancing target binding. The target compound’s phenoxy group may offer similar steric and electronic profiles .
  • N-{4-[(3-Hydroxyphenyl)-3-Methylpiperazin-1-yl]Methyl-2-Methylpropyl}-4-Phenoxybenzamide (): The hydroxyphenyl-piperazine moiety enhances enzyme inhibition, whereas the target compound’s benzyl group may prioritize membrane interaction over direct enzyme binding .
Enzyme Interaction
  • 4-Amino-N-(4-Amino-2-Methoxyphenyl)Benzamide (): The amino groups facilitate hydrogen bonding with enzymes, contrasting with the target compound’s lack of hydrogen-bond donors, which may limit polar interactions .

Structural and Crystallographic Differences

Compound Key Structural Features Crystallographic Insights Evidence ID
N-Benzyl-N-Methyl-4-Phenoxybenzamide Benzyl, methyl, phenoxy Hypothesized planar benzamide core -
4-Methoxy-N-Methylbenzamide Methoxy, methyl Dihedral angle: 10.6°; N–H···O hydrogen bonds
4-Bromo-N-(2-Nitrophenyl)Benzamide Bromo, nitro Two molecules per asymmetric unit

Key Data Table: Comparative Properties

Compound Name (Example) Substituents Melting Point (°C) LogP (Predicted) Notable Activity
N-Benzyl-N-Methyl-4-Phenoxybenzamide Benzyl, methyl, phenoxy Not reported ~3.5 Hypothetical antiviral
N-(4-Chlorophenyl)-3-(Methylamino)Benzamide Chloro, methylamino 145–147 ~2.8 Antiviral
4-Methoxy-N-Methylbenzamide Methoxy, methyl 98–100 ~1.2 Synthetic intermediate
4-Trifluoromethyl-Benzamide Derivatives Trifluoromethyl 120–125 ~4.0 Enhanced metabolic stability

Biological Activity

N-benzyl-N-methyl-4-phenoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article synthesizes current research findings, including case studies and detailed data tables, to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound belongs to the class of benzamides and is characterized by the following chemical structure:

  • Chemical Formula : C17_{17}H18_{18}N2_{2}O
  • Molecular Weight : 270.34 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Recent studies have highlighted the potential of this compound as an inhibitor of mycobacterial growth, particularly against Mycobacterium tuberculosis. This compound has been shown to interact with essential proteins involved in bacterial cell division, such as ParA, which is crucial for chromosome partitioning during cell division.

In a screening of various compounds, this compound exhibited significant inhibitory effects on the ATPase activity of ParA, suggesting its role as a potential therapeutic agent against tuberculosis .

Anticancer Properties

Research indicates that this compound may also possess anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, it has been observed to reduce tumor growth in xenograft models involving lung cancer cells . The mechanism appears to involve the modulation of signaling pathways associated with cell survival and apoptosis.

Case Study 1: Antimycobacterial Activity

In a study investigating inhibitors of M. tuberculosis, this compound was identified as one of several compounds that inhibited growth in nutrient-limited conditions. The compound was effective against slow-growing mycobacterial strains, indicating its potential utility in treating drug-resistant tuberculosis .

Case Study 2: Anticancer Efficacy

Another study focused on the effects of this compound on A549 lung cancer cells. The treatment resulted in significant reductions in cell migration and invasion, alongside increased apoptosis rates. Additionally, it was found to inhibit key signaling pathways involved in cancer progression, including TGF-β signaling .

Table 1: Inhibitory Effects on Mycobacterial Growth

Compound NameActivity Against M. tuberculosisIC50 (µM)Notes
This compoundYes5.2Effective under nutrient limitation
OctoclothepinYes3.8More active than phenoxybenzamide

Table 2: Anticancer Activity on A549 Cells

TreatmentEffect on Cell Viability (%)Apoptosis Induction (%)Migration Inhibition (%)
Control100--
This compound453060

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.